Piperazine-2,5-dicarboxylic acid dihydrochloride
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Overview
Description
Piperazine-2,5-dicarboxylic acid dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2O4 and a molecular weight of 247.08 . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperazine-2,5-dicarboxylic acid dihydrochloride can be synthesized through various synthetic routes. One common method involves the kinetic resolution of racemic carboxamides using stereoselective amidases in whole bacterial cells . This process allows for the preparation of both (S)-piperazine-2-carboxylic acid and ®-piperazine-2-carboxylic acid, which can then be further processed to obtain the desired dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Piperazine-2,5-dicarboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
Piperazine-2,5-dicarboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Biology: The compound is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of piperazine-2,5-dicarboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in flaccid paralysis of certain parasites, making piperazine derivatives effective anthelmintic agents.
Comparison with Similar Compounds
Similar Compounds
Piperazine-2-carboxylic acid dihydrochloride: A closely related compound with similar chemical properties and applications.
4-Boc-piperazine-2-carboxylic acid: Another piperazine derivative used in organic synthesis.
(S)-2-Piperazinecarboxylic acid dihydrochloride: A stereoisomer of piperazine-2-carboxylic acid with specific applications in peptide synthesis.
Uniqueness
Piperazine-2,5-dicarboxylic acid dihydrochloride is unique due to its specific molecular structure, which allows for distinct chemical reactivity and biological activity
Properties
IUPAC Name |
piperazine-2,5-dicarboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4.2ClH/c9-5(10)3-1-7-4(2-8-3)6(11)12;;/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUVYXTWGWLAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(N1)C(=O)O)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879636-15-4 |
Source
|
Record name | Piperazine-2,5-dicarboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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